molecular formula C5H4BF3N2O2 B573066 (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid CAS No. 1308298-23-8

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Cat. No.: B573066
CAS No.: 1308298-23-8
M. Wt: 191.904
InChI Key: OEZMIKKBMMAABO-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BF3N2O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further bonded to a boronic acid moiety. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods: On an industrial scale, the production of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of automated systems and advanced catalytic methods ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    (2-(Trifluoromethyl)pyridine-5-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (2-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring instead of a pyrimidine ring.

    (2-(Trifluoromethyl)thiazole-5-yl)boronic acid: Features a thiazole ring instead of a pyrimidine ring.

Uniqueness: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is unique due to its trifluoromethyl-substituted pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals where specific electronic characteristics are required .

Properties

IUPAC Name

[2-(trifluoromethyl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-1-3(2-11-4)6(12)13/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZMIKKBMMAABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308298-23-8
Record name 1308298-23-8
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